molecular formula C25H22ClFN2O2 B10937474 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10937474
M. Wt: 436.9 g/mol
InChI Key: YGBWGWQFZQAPPK-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group, two 3-methoxyphenyl groups, and a 4-methyl substituent on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with the pyrazole ring.

    Attachment of the 3-methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.

    Methylation of the pyrazole ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides, methoxy-substituted benzene derivatives, and methylating agents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the specific positioning of the methoxy groups on the phenyl rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22ClFN2O2

Molecular Weight

436.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C25H22ClFN2O2/c1-16-24(17-7-4-9-19(13-17)30-2)28-29(15-21-22(26)11-6-12-23(21)27)25(16)18-8-5-10-20(14-18)31-3/h4-14H,15H2,1-3H3

InChI Key

YGBWGWQFZQAPPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)OC

Origin of Product

United States

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